

Irresistin-16: A Dual-Action Antibiotic Targeting Folate Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Irresistin-16*

Cat. No.: *B10820957*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Irresistin-16 (IRS-16) is a promising, next-generation antibiotic candidate that has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] A derivative of the compound SCH-79797, IRS-16 is distinguished by its unique dual mechanism of action that simultaneously disrupts the bacterial membrane and inhibits intracellular folate metabolism.[1][2][3][4] This two-pronged attack not only results in rapid bactericidal activity but also presents a formidable barrier to the development of antibiotic resistance.[5][6] This guide provides a detailed examination of IRS-16's mechanism of action, with a specific focus on its inhibition of the folate metabolic pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: A Two-Pronged Attack

Irresistin-16's potent antibacterial effect stems from its ability to execute two distinct and synergistic modes of action:

- **Bacterial Membrane Disruption:** The molecule possesses a pharmacophore that targets and compromises the integrity of the bacterial cell membrane.[1][2][3] This action permeabilizes the cell, leading to leakage of essential intracellular components and a breakdown of vital electrochemical gradients. This mechanism is effective against both Gram-positive bacteria,

which have a single cytoplasmic membrane, and the more challenging Gram-negative bacteria, which are protected by an additional outer membrane.[3][6]

- **Inhibition of Folate Metabolism:** Once inside the cell, a second pharmacophore of IRS-16 targets a critical intracellular process: the folate synthesis pathway.[3][4] Specifically, IRS-16 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in this pathway.[1][2]

This dual-targeting strategy, where two independent but complementary mechanisms are combined into a single chemical entity, is a significant advancement in the fight against antibiotic resistance.[2][7]

Focus: Inhibition of Dihydrofolate Reductase (DHFR)

The folate pathway is essential for bacteria to synthesize tetrahydrofolate (THF), a vital cofactor required for the production of nucleic acids (DNA and RNA) and certain amino acids.[2][3] The enzyme dihydrofolate reductase (DHFR) catalyzes the final step in this pathway: the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

By inhibiting DHFR, **Irresistin-16** effectively halts the production of THF. This leads to a depletion of the precursors necessary for DNA replication and protein synthesis, ultimately causing cell cycle arrest and death.[3] The parent compound of IRS-16, SCH-79797, has been shown to be a competitive inhibitor of DHFR.[2]

Quantitative Data

The efficacy of **Irresistin-16** and its precursors has been quantified through various in vitro assays. The following tables summarize key findings from published research.

Table 1: Dihydrofolate Reductase (FolA) Inhibition

Compound	Target Organism	IC ₅₀ (μM)	Notes
SCH-79797	E. coli	8.6	Precursor to Irresistin-16.[2]
IRS-10	E. coli	0.065	A derivative of SCH-79797.[2]
Trimethoprim	E. coli	0.015	A well-known DHFR inhibitor used as a control.[2]

Note: Specific IC₅₀ data for **Irresistin-16** against purified DHFR was not available in the provided search results. The data for IRS-10, a closely related derivative, demonstrates the high potency of this chemical class.

Table 2: In Vitro Antibacterial and Anti-biofilm Activity of **Irresistin-16**

Target Organism	Minimum Inhibitory Concentration (MIC) (μM)	Minimum Biofilm Inhibitory Concentration (MBIC) (μM)
Streptococcus mutans	0.122	0.061
Streptococcus sanguinis	1.953	1.953

Source: Data from a study on dual-species biofilms, highlighting the selective activity of IRS-16.
[1]

Experimental Protocols

This section details the methodologies used to ascertain the quantitative data presented above.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay is designed to measure the inhibitory effect of a compound on the activity of DHFR.

- Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.
- Reagents and Materials:
 - Purified E. coli DHFR (FolA) enzyme.
 - Dihydrofolate (DHF) substrate.
 - NADPH cofactor.
 - Test compounds (e.g., **Irresistin-16**, SCH-79797, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO).
 - Assay buffer (e.g., Tris-HCl with appropriate pH and salts).
 - UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm.
- Procedure:
 - A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.
 - The test compound is added to the mixture at various concentrations. A control reaction with solvent only (e.g., DMSO) is also prepared.
 - The reaction is initiated by the addition of the DHF substrate.
 - The decrease in absorbance at 340 nm is monitored over time.
 - The initial reaction velocity is calculated for each concentration of the inhibitor.
 - The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to the Hill equation.[2]

Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) Assays

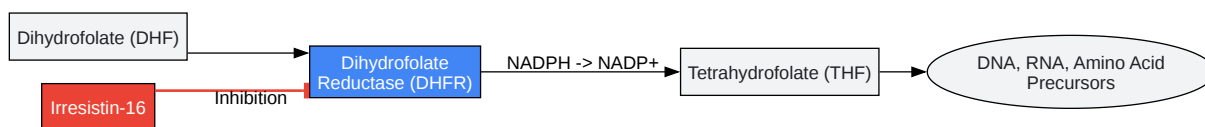
These assays determine the lowest concentration of an antimicrobial agent that inhibits bacterial growth and biofilm formation, respectively.

- Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. Growth inhibition is assessed visually or by measuring optical density. Biofilm inhibition is measured after a period of incubation by staining the adherent biofilm.
- Reagents and Materials:
 - Bacterial cultures (*S. mutans*, *S. sanguinis*).
 - Appropriate liquid growth medium (e.g., Brain Heart Infusion broth).
 - **Irresistin-16** stock solution.
 - 96-well microtiter plates.
 - Crystal Violet solution (for staining biofilms).
 - Ethanol or acetic acid (for solubilizing the stain).
- Procedure (MIC):
 - A two-fold serial dilution of **Irresistin-16** is prepared in the growth medium in the wells of a 96-well plate.
 - Each well is inoculated with a standardized suspension of the test bacteria.
 - Positive (no drug) and negative (no bacteria) controls are included.
 - The plate is incubated under appropriate conditions (e.g., 37°C, 24-48 hours).
 - The MIC is determined as the lowest concentration of IRS-16 at which no visible bacterial growth is observed.^[1]

- Procedure (MBIC):
 - Following the MIC determination, the liquid medium is carefully removed from the wells.
 - The wells are washed with a buffer (e.g., PBS) to remove planktonic bacteria.
 - The remaining biofilm is stained with Crystal Violet solution for a set period.
 - Excess stain is washed away, and the plate is allowed to dry.
 - The bound stain is solubilized with a solvent (e.g., 95% ethanol).
 - The absorbance of the solubilized stain is measured with a plate reader.
 - The MBIC is defined as the lowest concentration of IRS-16 that significantly inhibits biofilm formation compared to the control.^[1]

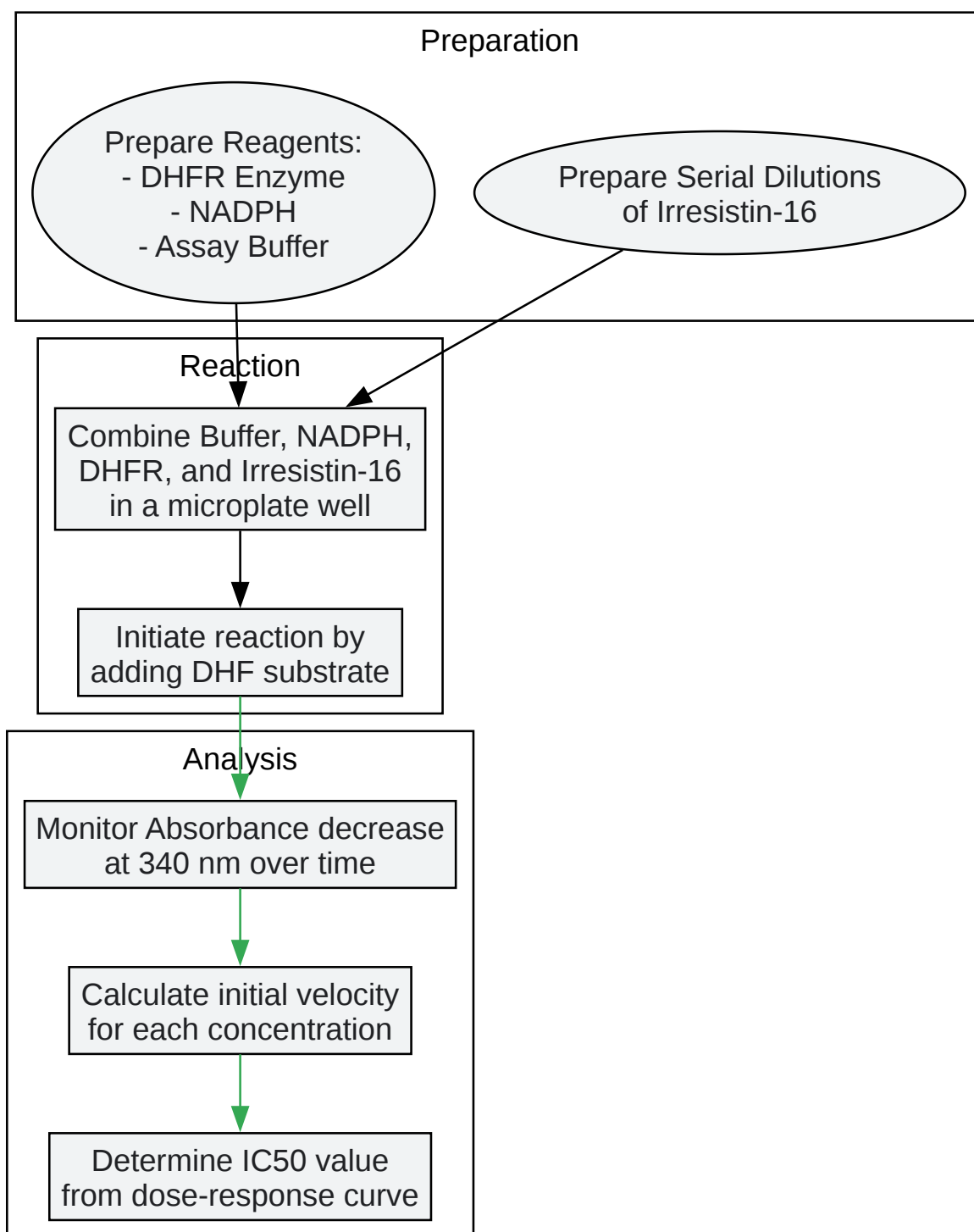
Visualizations

The following diagrams illustrate the key pathways and workflows related to **Irresistin-16's** mechanism of action.



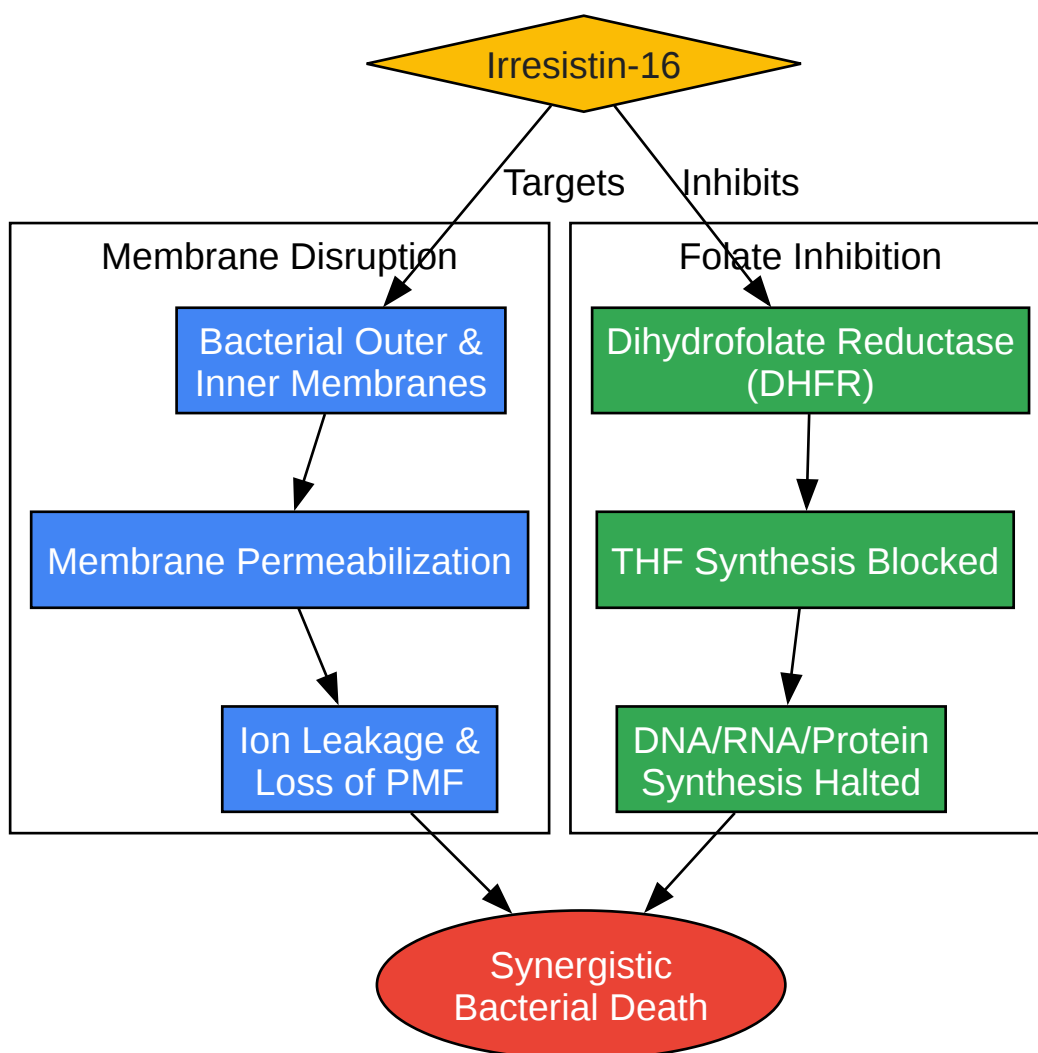
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Caption: **Irresistin-16** inhibits Dihydrofolate Reductase (DHFR).



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Caption: Experimental workflow for the DHFR inhibition assay.



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Caption: Logical relationship of **Irresistin-16**'s dual mechanism.

Conclusion

Irresistin-16 represents a significant development in antibiotic research, offering a powerful dual-action mechanism that is highly effective against a wide range of bacterial pathogens and, crucially, appears to be robust against the development of resistance.[2][6] Its ability to simultaneously disrupt the bacterial membrane and inhibit the essential folate synthesis pathway via DHFR inhibition provides a synergistic effect that leads to rapid cell death.[2][6] The compound has demonstrated efficacy in animal infection models, curing mice infected with *Neisseria gonorrhoeae*. [2][6] With a therapeutic window nearly 1,000 times more potent against bacteria than human cells, **Irresistin-16** and its derivatives are promising candidates for further

preclinical and clinical development, offering a potential new weapon in the arsenal against multidrug-resistant infections.[6]

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- To cite this document: BenchChem. [Irresistin-16: A Dual-Action Antibiotic Targeting Folate Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820957#irresistin-16-and-folate-metabolism-inhibition]

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